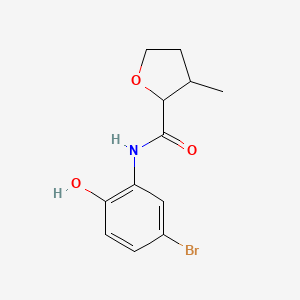
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide; hydrochloride, also known as AMG 837, is a potent and selective agonist of the G protein-coupled receptor GPR40. It has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 is a selective agonist of GPR40, a G protein-coupled receptor that is primarily expressed in pancreatic beta cells. Activation of GPR40 by this compound 837 leads to the release of insulin from pancreatic beta cells in a glucose-dependent manner. This mechanism of action is distinct from that of traditional insulin secretagogues, which stimulate insulin secretion regardless of glucose levels.
Biochemical and Physiological Effects:
This compound 837 has been shown to improve glucose tolerance and insulin sensitivity in preclinical studies. In addition, it has been demonstrated to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. These effects are thought to be mediated by the activation of GPR40 by this compound 837.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 in lab experiments is its high potency and selectivity for GPR40. This allows for precise modulation of insulin secretion from pancreatic beta cells. However, one limitation is that the hydrochloride salt of this compound 837 is hygroscopic and can absorb moisture from the air, which can affect its stability and purity.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837. One area of interest is the development of more stable and potent analogs of this compound 837. Another area of interest is the investigation of the long-term effects of this compound 837 on glucose homeostasis and insulin sensitivity. Finally, the potential therapeutic applications of this compound 837 in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, warrant further investigation.
Synthesemethoden
The synthesis of N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 involves the reaction of 2,3-dimethyl-1-butene with sulfonamide in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound 837. The purity and yield of the product can be improved by using high-performance liquid chromatography (HPLC) and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in preclinical studies. In addition, it has been demonstrated to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. These findings suggest that this compound 837 may be a promising drug candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-4-5-6-14(12,13)11-7-9(10)8(2)3;/h4,8-9,11H,1,5-7,10H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRRDYWQMJUWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)CCC=C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)
![3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7640826.png)
![1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol](/img/structure/B7640848.png)
![5-[[4-(Furan-2-yl)-4-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile](/img/structure/B7640855.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-5-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B7640859.png)
![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)